N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring two key substituents:
- N-(4-Methoxyphenyl): A methoxy-substituted aromatic ring, which enhances solubility and influences electronic properties.
- N-{[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}: A 1,3-oxazole ring substituted with a 3-chlorophenyl group and a methyl moiety. The oxazole core contributes to metabolic stability and hydrogen-bonding capacity, while the chlorine atom may enhance lipophilicity and target binding .
The molecular formula is estimated as C₃₀H₂₆ClN₃O₄S (exact mass: ~560.1 g/mol), though this requires experimental confirmation.
Properties
IUPAC Name |
N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-17-23(26-24(31-17)18-7-6-8-19(25)15-18)16-27(20-11-13-21(30-2)14-12-20)32(28,29)22-9-4-3-5-10-22/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSXXNOWBJCGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The final step often involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale production may also involve continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
COX-II Inhibition
One of the primary applications of this compound is as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in the inflammatory process. Inhibitors of COX-II are significant in treating conditions such as arthritis and other inflammatory diseases.
- Case Study : A study demonstrated that derivatives of oxazole compounds exhibited varying degrees of COX-II inhibition. For instance, compounds similar to N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide showed promising results with IC50 values indicating potent inhibitory effects against COX-II compared to standard drugs like Rofecoxib and Celecoxib .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties due to the presence of the benzenesulfonamide moiety, which is known for its biological activity.
- Experimental Findings : Research indicates that compounds with similar structural frameworks demonstrated significant anti-inflammatory effects in vivo. For example, certain derivatives showed a marked reduction in inflammation markers in animal models .
Drug Design and Development
The compound serves as a scaffold for drug design, particularly in developing new anti-inflammatory agents. Its unique structural features allow for modifications that can enhance efficacy and selectivity.
- Design Insights : Structure-based drug design (SBDD) has been effectively utilized to modify compounds like this compound to improve their pharmacological profiles .
Data Table: Comparative Analysis of COX-II Inhibitors
Mechanism of Action
The mechanism of action of N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, including sulfonamide/acetamide backbones, heterocyclic rings, and halogenated substituents:
Structural and Functional Insights
Heterocyclic Core Variations
- 1,3-Oxazole vs.
- Substituent Positioning : The 3-chlorophenyl group on the oxazole (target) contrasts with 4-chlorophenyl analogs (e.g., compound 1a in ). Meta-substitution may alter steric interactions in target binding compared to para-substituted derivatives .
Pharmacophore Modifications
- Sulfonamide vs.
- Methoxy Group Impact: The 4-methoxyphenyl substituent in the target and N-(4-methoxyphenyl)benzenesulfonamide () likely improves solubility over non-polar groups (e.g., cyclohexyl in G908-0568) .
Physicochemical Properties
- Molecular Weight : The target’s higher molecular weight (~560 vs. ~450 for triazole analogs) may affect bioavailability, necessitating formulation optimization .
Biological Activity
N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide, also known as G373-1365, has garnered interest due to its potential biological activities. This compound belongs to a class of sulfonamides that have been extensively studied for various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides a detailed overview of its biological activity based on diverse research findings.
The molecular characteristics of G373-1365 are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 392.86 g/mol |
| Molecular Formula | C18H17ClN2O4S |
| LogP | 4.0811 |
| LogD | 4.0784 |
| Polar Surface Area | 67.662 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of G373-1365 is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical enzymes in the treatment of neurological disorders and urea cycle disorders, respectively .
- Antibacterial Activity : Studies indicate that compounds similar to G373-1365 exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Sulfonamide derivatives are known for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Antimicrobial Evaluation : A study synthesized several sulfonamide derivatives, including G373-1365, and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that these compounds demonstrated significant inhibition zones compared to control groups .
- Docking Studies : Molecular docking simulations have shown that G373-1365 can effectively bind to target proteins associated with bacterial resistance mechanisms. This binding affinity suggests a potential pathway for overcoming antibiotic resistance in pathogenic bacteria .
- Toxicological Assessment : Preliminary toxicological studies indicated that G373-1365 possesses a favorable safety profile with low cytotoxicity in human cell lines, making it a candidate for further development in therapeutic applications .
Comparative Analysis
To better understand the biological activity of G373-1365, a comparison with other related compounds is useful:
| Compound Name | Antibacterial Activity | AChE Inhibition | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | Moderate to Strong | Yes | Yes |
| Sulfamethoxazole | Strong | Yes | Moderate |
| Benzene sulfonamide derivatives | Variable | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
